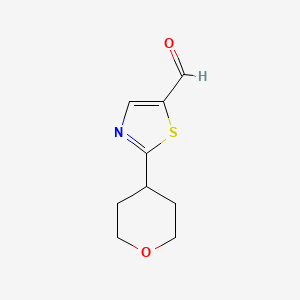

2-(Tetrahydro-2H-pyran-4-yl)thiazole-5-carbaldehyde

Description

2-(Tetrahydro-2H-pyran-4-yl)thiazole-5-carbaldehyde is an organic compound that features a thiazole ring substituted with a tetrahydropyran group and an aldehyde functional group

Properties

Molecular Formula |

C9H11NO2S |

|---|---|

Molecular Weight |

197.26 g/mol |

IUPAC Name |

2-(oxan-4-yl)-1,3-thiazole-5-carbaldehyde |

InChI |

InChI=1S/C9H11NO2S/c11-6-8-5-10-9(13-8)7-1-3-12-4-2-7/h5-7H,1-4H2 |

InChI Key |

CFIPSIKTZFWLMY-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCC1C2=NC=C(S2)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tetrahydro-2H-pyran-4-yl)thiazole-5-carbaldehyde typically involves the reaction of tetrahydropyran derivatives with thiazole precursors. One common method includes the use of lithium aluminum hydride (LiAlH4) as a reducing agent in tetrahydrofuran (THF) solvent. The reaction is carried out under an inert atmosphere, such as argon, at low temperatures (0°C) to ensure the stability of the intermediates .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Tetrahydro-2H-pyran-4-yl)thiazole-5-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Antimicrobial Properties

Research indicates that 2-(Tetrahydro-2H-pyran-4-yl)thiazole-5-carbaldehyde exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, including E. faecalis and P. aeruginosa, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

Anticancer Activity

The compound has been investigated for its anticancer properties, particularly in inhibiting the growth of cancer cells. Its structural features allow it to interact with biological targets, potentially modulating enzyme activity or receptor interactions. For instance, it has been shown to influence signaling pathways related to cell proliferation and apoptosis, which are critical in cancer treatment strategies.

Other Biological Activities

Beyond antimicrobial and anticancer effects, the compound may also exhibit anticonvulsant and anti-inflammatory properties. Its ability to interact with various biomolecules suggests potential therapeutic benefits in inflammatory conditions.

Organic Synthesis Applications

This compound serves as an essential intermediate in the synthesis of more complex heterocyclic compounds. Its unique structure allows for diverse functionalization reactions, making it a valuable building block in organic chemistry.

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

Study on Antimicrobial Activity

In a study assessing the antimicrobial efficacy of various thiazole derivatives, this compound demonstrated potent activity against multiple pathogens, establishing its potential as an antimicrobial agent.

Research on Anticancer Mechanisms

Another study focused on the compound's ability to inhibit cancer cell proliferation through modulation of specific signaling pathways. The findings suggested that it could serve as a lead compound for developing new anticancer therapies .

Mechanism of Action

The mechanism of action of 2-(Tetrahydro-2H-pyran-4-yl)thiazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of microorganisms. Additionally, its anticonvulsant effects are linked to its interaction with neurotransmitter receptors and ion channels in the nervous system .

Comparison with Similar Compounds

Similar Compounds

2-(Tetrahydro-2H-pyran-4-yl)thiazol-5-amine: Similar structure but with an amine group instead of an aldehyde.

2-Thiazolecarboxaldehyde: Lacks the tetrahydropyran group but has a similar thiazole ring with an aldehyde group.

Uniqueness

2-(Tetrahydro-2H-pyran-4-yl)thiazole-5-carbaldehyde is unique due to the presence of both the tetrahydropyran and thiazole moieties, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Biological Activity

2-(Tetrahydro-2H-pyran-4-yl)thiazole-5-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activities. The presence of the tetrahydropyran moiety may enhance its solubility and bioavailability, making it a suitable candidate for drug development.

Biological Activity Overview

The biological activities associated with thiazole derivatives include:

- Antimicrobial Activity : Thiazoles are often explored for their potential as antimicrobial agents. Studies have shown that modifications in the thiazole structure can lead to enhanced activity against various pathogens.

- Antitumor Activity : Thiazole derivatives, including those with aldehyde groups, have demonstrated cytotoxic effects against cancer cell lines. The mechanism often involves the interaction with cellular targets leading to apoptosis.

- Anticonvulsant Activity : Some thiazole compounds exhibit anticonvulsant properties, making them candidates for epilepsy treatment.

The biological activity of this compound can be attributed to several mechanisms:

- Formation of Schiff Bases : The aldehyde group can react with amino groups in proteins, forming Schiff bases that may alter enzyme activities or receptor interactions.

- Electrophilic Interactions : The thiazole ring can participate in electrophilic substitution reactions, affecting various cellular processes.

- Inhibition of Key Enzymes : Thiazoles have been shown to inhibit specific enzymes involved in critical metabolic pathways, contributing to their antitumor and antimicrobial effects.

Antimicrobial Activity

A study evaluated various thiazole derivatives against Staphylococcus aureus. The results indicated that certain modifications led to significant antimicrobial potency, with minimum inhibitory concentrations (MICs) ranging from 0.1 to 1.0 µg/mL depending on the structural variations made to the thiazole core .

| Compound | MIC (µg/mL) | Pathogen |

|---|---|---|

| A | 0.1 | S. aureus |

| B | 0.5 | E. coli |

| C | 1.0 | P. aeruginosa |

Antitumor Activity

In vitro studies on various cancer cell lines (e.g., MCF-7, HepG2) revealed that compounds similar to this compound exhibited IC50 values below 10 µM, indicating significant cytotoxicity .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| D | 8.5 | MCF-7 |

| E | 9.2 | HepG2 |

Anticonvulsant Activity

Research has highlighted the anticonvulsant potential of thiazole derivatives, with some compounds showing protective indices greater than 9 when tested in animal models .

| Compound | ED50 (mg/kg) | TD50 (mg/kg) | Protection Index |

|---|---|---|---|

| F | 18.4 | 170.2 | 9.2 |

Q & A

Q. What are the standard synthetic routes for 2-(Tetrahydro-2H-pyran-4-yl)thiazole-5-carbaldehyde, and how do reaction conditions influence yield?

The compound is typically synthesized via multicomponent reactions involving thiazole precursors and tetrahydro-2H-pyran derivatives. A common approach involves the Vilsmeier–Haack reaction for introducing the aldehyde group at the 5-position of the thiazole ring. Key steps include cyclocondensation of thioureas with α-halo ketones and subsequent functionalization of the tetrahydro-2H-pyran moiety. Reaction parameters such as solvent polarity (e.g., THF vs. ethanol), temperature (reflux vs. room temperature), and catalysts (e.g., ionic liquids like [TMDPH2]²⁺[SO4]²⁻) significantly impact yields. For instance, ionic liquid catalysts reduce reaction times by 30–40% compared to thermal methods .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

Purity is assessed via HPLC (≥98% purity threshold) and thin-layer chromatography (TLC). Structural confirmation relies on spectroscopic techniques:

- NMR : ¹H NMR reveals characteristic peaks for the aldehyde proton (δ 9.8–10.2 ppm) and pyran ring protons (δ 3.5–4.5 ppm).

- IR : Stretching vibrations at ~1700 cm⁻¹ (C=O aldehyde) and 1600–1650 cm⁻¹ (C=N thiazole) confirm functional groups.

- Mass Spectrometry : Molecular ion peaks at m/z 211.3 (calculated for C₉H₁₁NO₃S) validate the molecular formula .

Q. What are the primary challenges in isolating intermediates during synthesis?

Intermediates such as 5-chloro-3-methyl-1-aryl-4,5-dihydro-1H-pyrazole-4-carbaldehyde often exhibit instability due to reactive aldehyde groups. Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) is recommended for purification. Contamination by regioisomers (e.g., 4- vs. 5-substituted thiazoles) requires gradient elution and fractional crystallization .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) optimize reaction pathways for this compound?

Density Functional Theory (DFT) calculations predict transition states and energy barriers for key steps like cyclocondensation. For example, the Gibbs free energy (ΔG‡) for thiazole ring formation is reduced by 12–15 kcal/mol when using polar aprotic solvents (e.g., DMF vs. toluene). DFT also aids in designing regioselective catalysts by modeling electronic effects of substituents on the pyran ring .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

Discrepancies in NMR shifts (e.g., aldehyde proton splitting in DMSO vs. CDCl₃) are addressed by solvent standardization and 2D NMR (COSY, HSQC). For conflicting mass spectrometry results (e.g., fragmentation patterns), high-resolution MS (HRMS) with ±5 ppm accuracy resolves ambiguities. Cross-validation with X-ray crystallography (e.g., unit cell parameters a = 7.8 Å, b = 10.2 Å for crystalline derivatives) provides definitive structural proof .

Q. How do steric and electronic effects of substituents on the pyran ring influence biological activity?

Electron-withdrawing groups (e.g., -CF₃) at the 4-position of the pyran ring enhance electrophilicity of the aldehyde, improving reactivity in Schiff base formation. Conversely, bulky substituents (e.g., -Ph) reduce binding affinity to enzymatic targets (e.g., IC₅₀ increases from 0.8 µM to 5.2 µM). Structure-activity relationship (SAR) studies using Hammett constants (σ) quantify these effects .

Q. What mechanistic insights explain unexpected byproducts in large-scale syntheses?

Side reactions like over-oxidation of the aldehyde to carboxylic acids (5–10% yield loss) arise from prolonged exposure to oxidizing agents (e.g., KMnO₄). Mechanistic studies using isotopic labeling (¹⁸O tracing) confirm water as the oxygen source. Mitigation involves stoichiometric control of oxidants and inert atmosphere conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.